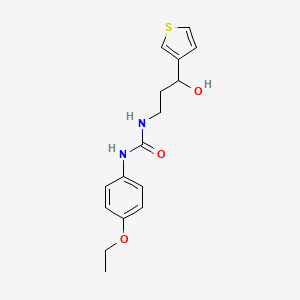

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-2-21-14-5-3-13(4-6-14)18-16(20)17-9-7-15(19)12-8-10-22-11-12/h3-6,8,10-11,15,19H,2,7,9H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKNWLSSOVWECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea typically involves the reaction of 4-ethoxyaniline with 3-(3-hydroxy-3-(thiophen-3-yl)propyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The urea group can be reduced to an amine.

Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving urea derivatives.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with proteins, potentially inhibiting their function. The ethoxy and thiophene groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Urea Derivatives with Aromatic Substituents

Several urea analogs feature aromatic substituents but differ in backbone structure and functional groups:

- Polarity and Solubility : The target compound’s hydroxyl and thiophene groups increase polarity compared to Product 14 (methoxy and phenyl groups) and the dimethylurea in . This may enhance aqueous solubility relative to more lipophilic analogs .

- Bioactivity Potential: Phenothiazine-containing ureas () are associated with CNS activity, whereas the target compound’s thiophene moiety could favor interactions with enzymes or receptors involving heterocyclic recognition .

Thiophene-Containing Ureas

Thiophene rings are critical for electronic and steric interactions. Key comparisons include:

- Stereochemical Complexity : The compound in has dual (S)-stereocenters and a sulfuric acid counterion, which may improve crystallinity or bioavailability compared to the target compound’s racemic or undefined stereochemistry .

- Thiophene Orientation: Thiophen-3-yl (target) vs.

Influence of Steric Bulk and Ionic Modifications

- Steric Hindrance : The purine-containing S24 () has higher steric bulk, likely reducing membrane permeability compared to the target compound’s flexible hydroxypropyl chain .

- Ionic Interactions : The sulfate salt in improves solubility in polar solvents, a feature absent in the neutral target compound .

Biological Activity

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a novel compound with significant potential in medicinal chemistry. Its unique structural features, including a urea functional group and thiophene moiety, suggest diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The compound is characterized by:

- Ethoxy Group : Enhances lipid solubility, potentially improving bioavailability.

- Thiophene Ring : Known for its stability and ability to engage in π-π stacking interactions with proteins.

- Hydroxyl Group : Capable of forming hydrogen bonds, which may influence interactions with biological macromolecules.

The biological activity of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is attributed to several mechanisms:

- Enzyme Inhibition : The thiophene rings can interact with aromatic amino acids in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor functions through hydrogen bonding facilitated by the hydroxyl and urea groups.

- Signal Transduction Pathways : It may influence various signal transduction pathways, impacting gene expression and metabolic regulation.

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities:

Anti-inflammatory Activity

Research suggests that derivatives of this compound may possess anti-inflammatory properties. This could be due to the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory processes.

Anticancer Potential

Studies have indicated that 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea may exhibit anticancer activity. The following table summarizes findings from various studies:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 (Breast Cancer) | 15.1 | Induction of apoptosis |

| Study B | PC-3 (Prostate Cancer) | 28.7 | Cell cycle arrest |

| Study C | A549 (Lung Cancer) | 21.5 | Inhibition of metastasis |

These findings highlight the compound's potential as a therapeutic agent against various cancer types.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Hydroxy-3-(phenyl)propyl)-3-(phenyl)urea | Lacks thiophene ring | Lower electronic stability |

| 1-(3-Hydroxy-3-(furan-3-yl)propyl)-3-(furan-2-yl)urea | Furan rings instead of thiophene | Different electronic properties |

| 1-(3-Hydroxy-3-(pyridin-3-yl)propyl)-3-(pyridin-2-yl)urea | Pyridine rings instead of thiophene | Contains nitrogen heteroatoms |

The incorporation of the thiophene ring in our compound provides distinct electronic and chemical properties that may enhance its biological activity compared to other urea derivatives.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of this compound:

- In Vitro Studies : Various assays have demonstrated its ability to inhibit cell proliferation in cancer cell lines, suggesting potential as an anticancer agent.

- Binding Affinity Studies : Interaction studies have shown promising binding affinities to key enzymes involved in cancer metabolism.

- Toxicity Assessments : Preliminary toxicity evaluations indicate a favorable safety profile compared to other known anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.